molecular formula C8H11NO2 B1446275 cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate CAS No. 84673-47-2

cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate

Cat. No. B1446275
CAS RN: 84673-47-2
M. Wt: 153.18 g/mol
InChI Key: MANVJJFBBHUGPY-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate” is C8H11NO2 . Its molecular weight is 153.18 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 2-8°C in a sealed, dry environment .

Scientific Research Applications

Synthesis Methodologies and Biological Evaluation

One study presents the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety. Through the reaction of methyl isoeugenol with ethyl diazoacetate, researchers obtained compounds showing effective inhibition of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These findings are crucial for the development of drugs treating Alzheimer's disease, Parkinson's disease, and other neurological disorders (Boztaş et al., 2019).

Material Science and Polymer Chemistry

Another significant application is in polymer chemistry , where cyclopropanation reactions of allylmethacrylate with ethyldiazoacetate led to the creation of new polymethacrylates bearing a cyclopropane ring. The research highlights the polymerization process and the thermal stability of these materials, offering insights into developing novel polymers with unique properties (Vretik & Ritter, 2006).

Biologically Active Compounds

The synthesis of monofluorinated cyclopropanoid nucleosides also exemplifies the compound's relevance in creating biologically active molecules. These nucleosides, obtained through the cyclopropanation of α-fluorostyrene with ethyl diazoacetate, showed specific antiviral activity against HSV-1 and HSV-2, highlighting their potential as antiviral agents (Rosen et al., 2004).

Advanced Catalytic Systems

Research into advanced catalytic systems for synthesis applications also underscores the compound's utility. For example, the development of a highly active Cu-catalytic system using cis-1,2-cyclohexanediol as a ligand facilitated efficient cross-coupling reactions. This work contributes to the broader field of synthetic chemistry by offering a new method for producing biologically important vinyl sulfides (Kabir et al., 2010).

Safety and Hazards

The compound has several hazard statements: H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

ethyl (1S,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANVJJFBBHUGPY-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate
Reactant of Route 3
Reactant of Route 3
cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate
Reactant of Route 4
Reactant of Route 4
cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate
Reactant of Route 5
Reactant of Route 5
cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate
Reactant of Route 6
Reactant of Route 6
cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.